4-Chloro Resorcinol-13C6

Vue d'ensemble

Description

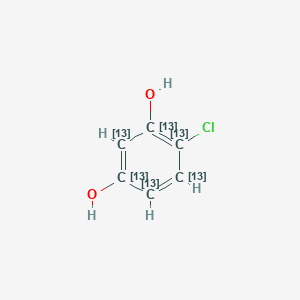

4-Chloro Resorcinol-13C6: is a stable isotope-labeled compound with the molecular formula (13C)6H5ClO2 and a molecular weight of 150.51 . This compound is a derivative of resorcinol, where the hydrogen atoms in the benzene ring are replaced with carbon-13 isotopes, and a chlorine atom is substituted at the fourth position of the benzene ring. It is primarily used in scientific research, particularly in the fields of chemistry and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro Resorcinol-13C6 typically involves the chlorination of resorcinol-13C6. The reaction is carried out under controlled conditions to ensure selective chlorination at the fourth position of the benzene ring. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro Resorcinol-13C6 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its parent resorcinol form.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-chloro-1,3-benzoquinone.

Reduction: Formation of resorcinol-13C6.

Substitution: Formation of various substituted resorcinol derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical and Pharmaceutical Research

Metabolic Pathway Analysis

4-Chloro Resorcinol-13C6 is instrumental in studying metabolic pathways due to its stable isotope labeling. Researchers utilize mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to track the behavior of this compound in biological systems. The distinct signals generated by the carbon-13 isotopes allow for precise identification and quantification of metabolic products, facilitating a deeper understanding of biochemical processes .

Drug Development

In pharmaceutical research, this compound aids in evaluating drug metabolism and pharmacokinetics. By incorporating this compound into drug candidates, scientists can trace their distribution and transformation within biological systems, providing critical insights into efficacy and safety profiles . This application is particularly relevant in the early stages of drug discovery, where understanding metabolic pathways can inform lead optimization strategies.

Proteomics

Protein Interaction Studies

The isotopic labeling of this compound makes it a valuable tool in proteomics, particularly for studying protein-protein interactions and post-translational modifications. By labeling specific proteins with this compound, researchers can differentiate between labeled and unlabeled molecules during mass spectrometric analysis. This capability enhances the sensitivity and accuracy of protein quantification in complex mixtures.

Environmental Studies

Analytical Chemistry

In environmental science, this compound is used for analyzing pollutants and understanding their behavior in ecosystems. Its isotopic nature allows for tracing sources of contamination and assessing the fate of chemical compounds in environmental matrices, such as soil and water . This application is crucial for developing remediation strategies and evaluating environmental impacts.

Case Study 1: Metabolic Pathway Tracing

A study utilized this compound to investigate the metabolic fate of a new drug candidate in rat models. The researchers administered the compound and collected biological samples at various time points. Mass spectrometry revealed distinct metabolic pathways, allowing for the identification of key metabolites that could influence therapeutic outcomes.

Case Study 2: Protein Interaction Mapping

In a proteomics study, scientists employed this compound to label specific proteins involved in cancer signaling pathways. Using NMR spectroscopy, they mapped interactions between these proteins, leading to the discovery of novel therapeutic targets for cancer treatment.

Data Tables

| Application Area | Key Uses | Techniques Employed |

|---|---|---|

| Chemical Research | Metabolic pathway analysis | Mass Spectrometry, NMR |

| Pharmaceutical Science | Drug metabolism studies | Pharmacokinetic profiling |

| Proteomics | Protein interaction studies | Mass Spectrometry |

| Environmental Science | Pollutant tracing | Isotope analysis |

Mécanisme D'action

The mechanism of action of 4-Chloro Resorcinol-13C6 involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins involved in oxidative and reductive processes.

Pathways Involved: It can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) or other intermediates that can affect cellular processes.

Comparaison Avec Des Composés Similaires

4-Chloro Resorcinol: The non-isotopically labeled version of the compound.

Resorcinol: The parent compound without the chlorine substitution.

4-Bromo Resorcinol: A similar compound with a bromine atom instead of chlorine at the fourth position.

Uniqueness: 4-Chloro Resorcinol-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways is crucial .

Activité Biologique

4-Chloro Resorcinol-13C6 (CAS #953390-32-4) is a chlorinated derivative of resorcinol, notable for its applications in organic synthesis and potential biological activities. This article explores its biological activity, including genotoxicity, acute toxicity, and other relevant toxicological data.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 150.51 g/mol |

| Synonyms | 4-Chloro-1,3-benzenediol-1,2,3,4,5,6-^{13}C_6; 2,4-Dihydroxychlorobenzene-^{13}C_6; 4-Chloro-1,3-dihydroxybenzene-^{13}C_6 |

| CAS Number | 953390-32-4 |

In Vitro Studies

- Ames Test : The Ames test evaluated the mutagenic potential of 4-chloro resorcinol using various strains of Salmonella typhimurium. At high concentrations (2500 and 5000 μg/plate), a reduction in revertants was noted, but no significant increase in revertant colonies was observed, indicating a lack of genotoxicity under the conditions tested .

- Mouse Lymphoma Assay : The compound was tested on L5178Y TK+/- cells to assess gene mutations. No relevant increases in mutant frequency were detected across a range of concentrations (46.9 - 562.5 μg/ml) with or without metabolic activation .

- Chromosomal Aberration Test : In Chinese hamster V79 cells, significant increases in structural chromosomal aberrations were noted when treated with 4-chloro resorcinol at concentrations of 200 - 400 μg/ml without S9 metabolic activation. This suggests that the compound may act as a clastogen .

In Vivo Studies

A micronucleus test conducted on NMRI mice administered doses of 0, 25, 50, or 100 mg/kg body weight showed slight decreases in polychromatic erythrocytes at higher doses. However, the overall findings indicated that while there might be some cytotoxic effects, the compound did not exhibit significant genotoxic potential under these conditions .

Acute Toxicity

Acute oral toxicity studies conducted on rats revealed that doses up to 640 mg/kg did not result in significant mortality or severe clinical signs of toxicity over a 14-day observation period . The study indicated that the compound is relatively safe at lower doses.

Sub-Chronic Toxicity

In a sub-chronic toxicity study involving daily administration of 4-chloro resorcinol to Wistar rats over 28 days at doses of 30, 150, and 300 mg/kg body weight, no significant differences in thyroid hormone levels (T3/T4) were observed between treated and control groups. However, slight instances of hydronephrosis were noted at higher doses .

Propriétés

IUPAC Name |

4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVAPEJNIZULEK-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475482 | |

| Record name | 4-Chloro Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953390-32-4 | |

| Record name | 4-Chloro Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.